ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-fluorophenylacetylene. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl azidoacetate to form the triazole ring. The resulting product is further reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring and the fluorophenyl group may contribute to binding affinity and selectivity towards certain enzymes or receptors. The hydroxyethyl group may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 1-[2-(4-methylphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate: Contains a methyl group instead of fluorine, potentially altering its lipophilicity and pharmacokinetic properties.
Ethyl 1-[2-(4-nitrophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate: The nitro group may introduce different electronic effects, impacting the compound’s chemical and biological behavior.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its metabolic stability and binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-3-5-10(14)6-4-9/h3-7,12,18H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIYANUKCXANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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